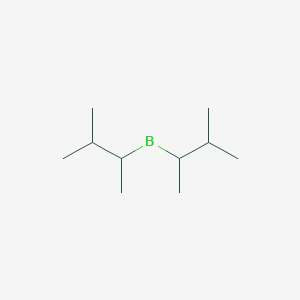

Disiamylborane

描述

属性

InChI |

InChI=1S/C10H22B/c1-7(2)9(5)11-10(6)8(3)4/h7-10H,1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAXQSFPTJUMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B](C(C)C(C)C)C(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910174 | |

| Record name | Bis(1,2-dimethylpropyl)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-54-1 | |

| Record name | Bis(1,2-dimethylpropyl)borane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(1,2-dimethylpropyl)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(1,2-DIMETHYLPROPYL)BORANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O6VD8483R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Disiamylborane from 2-Methyl-2-Butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disiamylborane, systematically named bis(3-methyl-2-butyl)borane and often abbreviated as Sia₂BH, is a sterically hindered dialkylborane that serves as a highly selective hydroborating agent in organic synthesis. Its bulky nature allows for the regioselective and chemoselective hydroboration of less hindered alkenes and alkynes. This technical guide provides an in-depth overview of the synthesis of this compound from the hydroboration of 2-methyl-2-butene with borane. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its preparation and application in a laboratory setting.

Introduction

Hydroboration-oxidation is a fundamental two-step reaction sequence in organic chemistry that converts alkenes and alkynes into alcohols in an anti-Markovnikov fashion. The regioselectivity of the hydroboration step is significantly influenced by the steric environment of both the olefin and the borane reagent. While borane (BH₃) itself provides good selectivity with many substrates, highly substituted or sterically demanding applications necessitate the use of bulkier dialkylborane reagents.

This compound is prepared through the reaction of borane with two equivalents of 2-methyl-2-butene.[1] The steric hindrance from the branched alkyl groups of 2-methyl-2-butene prevents the addition of a third alkene molecule, effectively stopping the reaction at the dialkylborane stage.[2][3] This reagent exhibits remarkable selectivity, for instance, in distinguishing between terminal and internal alkenes.[1][4] This guide details the synthesis of this compound, providing researchers with the necessary information for its preparation and subsequent use in selective transformations.

Reaction Mechanism and Stoichiometry

The synthesis of this compound involves the electrophilic addition of borane across the double bond of 2-methyl-2-butene. Borane, typically used as a complex with tetrahydrofuran (BH₃•THF), reacts with two molar equivalents of the alkene. The boron atom adds to the less substituted carbon of the double bond, and a hydride is transferred to the more substituted carbon. Due to the steric bulk of the resulting di-secondary-isoamyl groups (siamyl groups), the reaction ceases after the formation of the dialkylborane.[2]

The overall reaction is as follows:

BH₃•THF + 2 (CH₃)₂C=CHCH₃ → [((CH₃)₂CHCH(CH₃))₂BH] + THF

Quantitative Data for Synthesis

The following tables summarize the key quantitative parameters for the synthesis of this compound based on established laboratory protocols.[5][6]

Table 1: Reagent Quantities and Stoichiometry

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Moles | Volume/Mass | Molar Ratio |

| Borane-THF Complex | BH₃•THF | - | 0.11 | 92 mL (1.2 M solution) | 1 |

| 2-Methyl-2-butene | C₅H₁₀ | 70.13 | 0.22 | 15.4 g | 2 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 40 mL (for alkene) | - |

Table 2: Reaction Conditions

| Parameter | Value |

| Temperature | 0 °C (maintained with an ice bath) |

| Addition Time | 30 minutes |

| Reaction Time (post-addition) | 2 hours |

| Atmosphere | Inert (Nitrogen) |

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of a this compound solution in tetrahydrofuran.

Materials and Equipment

-

Dry, 500-mL, three-necked, round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Thermometer

-

Nitrogen inlet and bubbler

-

Ice bath

-

Syringes and needles

-

Anhydrous tetrahydrofuran (THF)

-

Borane-tetrahydrofuran complex solution (e.g., 1.2 M in THF)

-

2-Methyl-2-butene

Synthesis Procedure

-

Apparatus Setup: Assemble the dry, three-necked flask with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet connected to a bubbler.

-

Inert Atmosphere: Flush the entire apparatus with dry nitrogen to ensure anhydrous and oxygen-free conditions.

-

Reagent Charging: Under a positive pressure of nitrogen, charge the reaction flask with 92 mL of a 1.2 M solution of borane in tetrahydrofuran (0.11 mole).

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Preparation of Alkene Solution: In a separate dry flask, prepare a solution of 15.4 g (0.220 mole) of 2-methyl-2-butene in 40 mL of anhydrous tetrahydrofuran.

-

Addition of Alkene: Transfer the 2-methyl-2-butene solution to the addition funnel and add it dropwise to the stirred borane solution over a period of 30 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at a temperature below 10 °C for an additional 2 hours to ensure the complete formation of this compound.[5]

-

Storage and Use: The resulting solution of this compound is typically used immediately for subsequent reactions. If storage is necessary, it should be kept under a nitrogen atmosphere at 0 °C.[6] Note that the reagent may undergo slow disproportionation over time.[6]

Visualizing the Synthesis and Workflow

The following diagrams, generated using the DOT language, illustrate the chemical pathway for the synthesis of this compound and a typical experimental workflow.

Reaction Pathway

Caption: Synthesis of this compound.

Experimental Workflow

Caption: Experimental Workflow for this compound Synthesis.

Applications in Synthesis

This compound is a valuable reagent for the selective hydroboration of various functional groups. Its steric bulk allows it to:

-

Selectively hydroborate terminal alkenes in the presence of internal alkenes.[5] The boron atom adds to the terminal carbon with high fidelity (ca. 99%), leading to the formation of primary alcohols after oxidation.[5]

-

Monohydroborate dienes , allowing for the selective functionalization of one double bond.

-

Convert terminal alkynes to aldehydes via hydroboration followed by oxidation with alkaline hydrogen peroxide.[2] The reaction proceeds through an enol intermediate that tautomerizes to the more stable aldehyde.[2]

Conclusion

The synthesis of this compound from 2-methyl-2-butene is a straightforward and reliable procedure that provides access to a highly selective hydroborating agent. By carefully controlling the stoichiometry and reaction conditions, researchers can generate this reagent in situ for a variety of synthetic applications. The detailed protocols and data presented in this guide are intended to support the scientific community in the effective preparation and utilization of this important synthetic tool.

References

A Comprehensive Technical Guide to the Disiamylborane Hydroboration Mechanism

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The hydroboration-oxidation reaction is a cornerstone of modern organic synthesis, providing a powerful method for the anti-Markovnikov hydration of alkenes and alkynes. Among the various borane reagents developed, disiamylborane (Sia₂BH) distinguishes itself through exceptional regioselectivity, stemming from its significant steric bulk. This technical guide provides an in-depth exploration of the this compound hydroboration mechanism, its synthesis, applications, and detailed experimental protocols. Quantitative data on its selectivity is presented, and key mechanistic and procedural pathways are visualized to facilitate a comprehensive understanding for researchers in synthetic and medicinal chemistry.

Introduction to this compound

This compound, a dialkylborane, is a highly selective hydroborating agent.[1] The name "disiamyl" is a contraction of di-secondary-isoamyl, with the IUPAC name being bis(3-methyl-2-butyl)borane. Its primary advantage lies in its substantial steric hindrance, which governs its reactivity and confers a high degree of regioselectivity in its additions to unsaturated carbon-carbon bonds.[2] Unlike borane (BH₃), which can react with up to three equivalents of an alkene, this compound possesses only one reactive B-H bond, making it a mono-hydroborating agent and particularly useful for reactions with alkynes where reaction needs to be stopped after a single addition.[3][4]

Due to its tendency to disproportionate and isomerize over time, this compound is not stable for prolonged storage and must be prepared fresh (in situ) for immediate use.

Synthesis of this compound

This compound is prepared by the reaction of a borane source, typically a borane-tetrahydrofuran complex (BH₃•THF), with two equivalents of a sterically hindered alkene, 2-methyl-2-butene.[4][5] The significant steric crowding of this trisubstituted alkene allows for the addition of only two equivalents to the borane, leaving one B-H bond available for subsequent hydroboration reactions.[4]

Caption: Synthesis of this compound.

The Hydroboration Mechanism

The hydroboration of an alkene or alkyne with this compound is a concerted, single-step reaction.[4] It proceeds through a four-membered ring transition state where the π-bond of the substrate interacts with the empty p-orbital of the boron atom, which acts as a Lewis acid.[4] Simultaneously, a hydride (H⁻) from the boron is transferred to one of the carbons of the double bond, and the boron atom forms a new C-B bond with the other carbon.

Regioselectivity: The Role of Steric Hindrance

The defining characteristic of this compound is its exceptional regioselectivity. The bulky siamyl groups direct the boron atom to add to the less sterically hindered carbon atom of the double or triple bond.[2][5] This results in what is known as "anti-Markovnikov" addition, where the hydrogen atom adds to the more substituted carbon.[4][6]

This high selectivity is critical for synthesizing primary alcohols from terminal alkenes with high purity. While BH₃ hydroboration of a terminal alkene yields about 94% of the primary alcohol, this compound increases this to approximately 99%.[5]

Stereoselectivity: Syn-Addition

The hydroboration reaction is stereospecific, proceeding via a syn-addition . This means the boron and hydrogen atoms are delivered to the same face of the π-system.[2][6] This occurs because of the concerted nature of the four-membered transition state. The subsequent oxidation step, which replaces the C-B bond with a C-OH bond, occurs with complete retention of stereochemistry.[5][6]

Caption: this compound Hydroboration-Oxidation Pathway.

Key Applications

Selective Hydroboration of Alkenes

This compound is the reagent of choice for the hydroboration of terminal alkenes to produce primary alcohols with minimal formation of the secondary alcohol isomer.[5] Its steric bulk also allows it to selectively react with less hindered double bonds in the presence of more substituted ones.

Monohydroboration of Alkynes

A crucial application of this compound is in the hydroboration of terminal alkynes.[4] Reagents like BH₃ can react twice with an alkyne (dihydroboration).[7] The steric bulk of this compound prevents this second addition, effectively stopping the reaction at the vinylborane stage.[4][8] Subsequent oxidation of the vinylborane yields an enol, which rapidly tautomerizes to the corresponding aldehyde.[9][10] This provides a reliable method for converting terminal alkynes into aldehydes, complementing the mercuric-ion-catalyzed hydration which yields methyl ketones.[4]

Quantitative Data Summary

The enhanced regioselectivity of this compound compared to less hindered boranes is demonstrated in the hydroboration of terminal alkenes.

| Borane Reagent | Substrate | % Boron Addition to Terminal Carbon (Anti-Markovnikov) | % Boron Addition to Internal Carbon (Markovnikov) | Reference |

| Borane (BH₃) | 1-Hexene | 94% | 6% | [5] |

| This compound (Sia₂BH) | 1-Octene | ~99% | ~1% | [5] |

| 9-BBN | 1-Pentene | >99% | <1% | [6] |

Experimental Protocols

The following protocols are adapted from established literature procedures.[5] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: In Situ Preparation of this compound

-

Apparatus Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents: Charge the flask with a 1.0 M solution of borane-tetrahydrofuran complex (BH₃•THF, 1.0 equivalent).

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Alkene Addition: Add a solution of 2-methyl-2-butene (2.2 equivalents) in anhydrous THF dropwise to the stirred borane solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the solution for an additional 2 hours at room temperature. The resulting solution is approximately 0.5 M this compound and is ready for immediate use.

Protocol 2: Hydroboration-Oxidation of 1-Octene

-

Hydroboration: To the freshly prepared this compound solution (from Protocol 6.1, 1.0 equivalent) at 0 °C, add 1-octene (1.0 equivalent) dropwise while maintaining the temperature below 20 °C.

-

Reaction: After addition, remove the ice bath and continue stirring for 1 hour at room temperature to ensure the completion of the hydroboration.

-

Oxidation Setup: Cool the reaction mixture again to below 10 °C with an ice bath.

-

Base Addition: Slowly add 3 N aqueous sodium hydroxide (NaOH) solution.

-

Peroxide Addition: Carefully add 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the reaction temperature is maintained between 30-35 °C.

-

Completion: After the peroxide addition is complete, stir the mixture at room temperature for at least 1.5 hours.

-

Workup: Extract the aqueous mixture with ether. Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-octanol. The product can be further purified by distillation.

Caption: Experimental Workflow for Hydroboration-Oxidation.

Conclusion

This compound is a superior hydroborating agent for applications requiring high regioselectivity. Its sterically demanding nature allows for the precise anti-Markovnikov functionalization of alkenes and, critically, the selective monohydroboration of terminal alkynes to furnish aldehydes. A thorough understanding of its concerted, sterically-driven mechanism and adherence to established experimental protocols enables synthetic chemists to leverage this reagent for the efficient and selective construction of key alcohol and aldehyde intermediates in complex molecule synthesis.

References

- 1. Hydroboration - Wikipedia [en.wikipedia.org]

- 2. Brown Hydroboration [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

The Advent of a Steric Sentinel: A Technical Guide to the Initial Discovery and Development of Disiamylborane

For Immediate Release

A comprehensive technical guide detailing the initial discovery, development, and foundational applications of disiamylborane, a pivotal reagent in organic synthesis, is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth look at the pioneering work of Nobel laureate Herbert C. Brown and the subsequent exploration of this sterically hindered organoborane.

This compound, chemically known as bis(1,2-dimethylpropyl)borane, emerged from the extensive research on organoboranes that revolutionized synthetic organic chemistry. Its development was a direct consequence of the need for reagents with enhanced selectivity in hydroboration reactions. This guide offers a detailed historical context, comprehensive experimental protocols, quantitative data on its reactivity, and graphical representations of its synthesis and reaction mechanisms.

Discovery and Historical Context

The journey of this compound begins with the groundbreaking work of Herbert C. Brown on hydroboration, a discovery for which he was awarded the Nobel Prize in Chemistry in 1979. In the late 1950s, Brown and his research group at Purdue University were systematically investigating the reactions of diborane and its derivatives with unsaturated organic compounds.[1][2] The initial studies with diborane (B₂H₆) revealed its remarkable ability to add to carbon-carbon double and triple bonds. However, a key challenge was controlling the regioselectivity of the addition, especially in molecules with multiple reactive sites or when desiring a specific constitutional isomer.

This led to the exploration of sterically hindered boranes. The underlying hypothesis was that by attaching bulky alkyl groups to the boron atom, the reagent's approach to a double or triple bond would be highly sensitive to the steric environment of the substrate. This would, in turn, lead to a higher degree of regioselectivity. This compound was one of the successful outcomes of this line of inquiry. The "siamyl" group, an archaic name for the 1,2-dimethylpropyl group, provided the necessary steric bulk to dramatically influence the course of the hydroboration reaction.

Synthesis of this compound

This compound is prepared by the hydroboration of two equivalents of 2-methyl-2-butene with one equivalent of borane (BH₃), typically as a borane-tetrahydrofuran (BH₃·THF) complex.[3] The steric hindrance of the tri-substituted alkene prevents the reaction from proceeding to the trialkylborane stage, stopping cleanly at the dialkylborane.

Experimental Protocol: Preparation of this compound

A detailed and reliable procedure for the laboratory-scale synthesis of this compound has been published in Organic Syntheses. The following is a summary of that protocol:

Materials:

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (concentration typically 1 M)

-

2-Methyl-2-butene

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas for inert atmosphere

-

Ice bath

Procedure:

-

A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flushed with nitrogen and cooled in an ice bath.

-

A solution of borane-tetrahydrofuran complex is introduced into the flask.

-

A solution of 2-methyl-2-butene in anhydrous THF is added dropwise to the stirred borane solution while maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional period (typically 1-2 hours) at 0 °C to ensure the complete formation of this compound.

The resulting solution of this compound in THF is typically used immediately for subsequent reactions.

Synthesis of this compound

Hydroboration with this compound: Regioselectivity and Applications

The primary utility of this compound lies in its high regioselectivity during the hydroboration of unsymmetrical alkenes and alkynes. The bulky siamyl groups direct the boron atom to the less sterically hindered carbon atom of the multiple bond.

Hydroboration of Alkenes

With terminal alkenes, this compound exhibits exceptional anti-Markovnikov selectivity, placing the boron atom on the terminal carbon. Subsequent oxidation of the resulting organoborane with alkaline hydrogen peroxide yields the corresponding primary alcohol in high purity. This is a significant improvement over the use of diborane, which can lead to a mixture of primary and secondary alcohols. For instance, the hydroboration of a terminal alkene with this compound can achieve a 97:3 ratio of the anti-Markovnikov to the Markovnikov product.[3]

| Alkene | Product(s) | Regioselectivity (Anti-Markovnikov:Markovnikov) |

| 1-Hexene | 1-Hexanol, 2-Hexanol | >99:1 |

| Styrene | 2-Phenylethanol, 1-Phenylethanol | 98:2 |

| cis-2-Pentene | 2-Pentanol, 3-Pentanol | 97:3 |

| Methylenecyclohexane | Cyclohexylmethanol, 1-Methylcyclohexanol | >99:1 |

Note: Data compiled from various sources in organic chemistry literature.

Hydroboration of Alkynes

This compound is particularly effective for the hydroboration of terminal alkynes.[4][5] The reaction proceeds to the vinylborane stage and stops, as the steric bulk prevents a second hydroboration. Oxidation of the vinylborane intermediate yields an enol, which tautomerizes to the corresponding aldehyde.[6] This method provides a reliable route for the anti-Markovnikov hydration of terminal alkynes to produce aldehydes, a transformation that is often challenging with other reagents.

| Terminal Alkyne | Aldehyde Product | Reported Yield |

| 1-Hexyne | Hexanal | 85% |

| 1-Octyne | Octanal | 82% |

| Phenylacetylene | Phenylacetaldehyde | 78% |

| Cyclohexylacetylene | Cyclohexylacetaldehyde | 80% |

Note: Yields are approximate and can vary based on specific reaction conditions.

With internal alkynes, hydroboration with this compound followed by oxidation generally leads to ketones.[6] For unsymmetrical internal alkynes, a mixture of ketones can be formed, although the steric influence of the reagent can favor the formation of one isomer.

Experimental Protocol: Hydroboration-Oxidation of a Terminal Alkyne

The following is a generalized procedure for the synthesis of an aldehyde from a terminal alkyne using this compound.

Materials:

-

Solution of freshly prepared this compound in THF

-

Terminal alkyne

-

Anhydrous THF

-

Sodium hydroxide solution (e.g., 3 M)

-

Hydrogen peroxide solution (e.g., 30%)

-

Ice bath

Procedure:

-

The solution of this compound is cooled in an ice bath under a nitrogen atmosphere.

-

A solution of the terminal alkyne in anhydrous THF is added dropwise to the stirred this compound solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified time to ensure complete hydroboration.

-

The mixture is cooled again in an ice bath, and the sodium hydroxide solution is added, followed by the slow, dropwise addition of hydrogen peroxide, maintaining a controlled temperature.

-

After the oxidation is complete, the reaction mixture is worked up by extraction and purified to isolate the aldehyde product.

Hydroboration-Oxidation of a Terminal Alkyne

Chemoselectivity

Another significant advantage of this compound is its chemoselectivity. Due to its steric bulk, it reacts much more rapidly with less hindered double and triple bonds. This allows for the selective hydroboration of a terminal alkene in the presence of an internal alkene, or an alkene in the presence of a less reactive functional group. For instance, dihydroboration of 1,3-butadiene with this compound leads to a more selective conversion to the terminal diol (90% 1,4-butanediol) compared to the reaction with diborane.[7]

Conclusion

The development of this compound by Herbert C. Brown and his colleagues marked a significant advancement in the field of synthetic organic chemistry. Its introduction provided chemists with a powerful tool for achieving high regioselectivity in hydroboration reactions, enabling the synthesis of specific isomers of alcohols and aldehydes that were previously difficult to obtain. The principles of steric control demonstrated by this compound have had a lasting impact, paving the way for the development of an array of other selective borane reagents. This technical guide serves as a testament to the ingenuity of its discoverers and a practical resource for contemporary researchers leveraging these foundational reactions in their synthetic endeavors.

References

- 1. Ch 9: Alkynes + borane [chem.ucalgary.ca]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation [jove.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Disiamylborane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disiamylborane, systematically known as bis(1,2-dimethylpropyl)borane and often abbreviated as Sia₂BH, is a sterically hindered dialkylborane that has carved a significant niche in modern organic synthesis. Its bulky nature is the cornerstone of its utility, imparting high regioselectivity in the hydroboration of unsaturated carbon-carbon bonds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols for its preparation and a thorough discussion of its reactivity and applications, particularly in the synthesis of aldehydes from terminal alkynes.

Physical Properties

This compound is a colorless, waxy solid at room temperature.[1] Like many other dialkylboranes, it exists as a dimer, [(Sia)₂BH]₂, featuring bridging hydride bonds.[1] This dimeric structure is a key feature of its solution-phase behavior and reactivity. Due to its air and moisture sensitivity, it is most commonly prepared and used in situ as a solution in an ethereal solvent, typically tetrahydrofuran (THF).

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | Bis(1,2-dimethylpropyl)borane | [1] |

| Common Abbreviation | Sia₂BH | [1] |

| CAS Number | 1069-54-1 | [2] |

| Molecular Formula | C₁₀H₂₃B | [1] |

| Molar Mass | 154.09 g/mol | [1] |

| Appearance | Colorless waxy solid | [1] |

| Melting Point | 35-40 °C | [1] |

| Boiling Point | 185.0 ± 23.0 °C (Predicted) | [2] |

| Solubility | Soluble in THF, ether, diglyme | [2] |

Table 1: Physical Properties of this compound

Chemical Properties and Reactivity

Preparation

This compound is conveniently prepared by the hydroboration of 2-methyl-2-butene with borane (BH₃). The reaction is typically carried out in THF at 0 °C. The steric hindrance presented by the two bulky siamyl (1,2-dimethylpropyl) groups prevents the addition of a third alkene molecule to the boron atom, thus terminating the reaction at the dialkylborane stage.[1][3]

Reaction Scheme: 2 (CH₃)₂C=CHCH₃ + BH₃•THF → [((CH₃)₂CHCH(CH₃))₂BH]₂

Stability and Handling

Solutions of this compound in THF are moderately stable. It is recommended that they be stored at 0 °C under an inert atmosphere (e.g., nitrogen or argon) and used within one week of preparation.[4] Over time, this compound solutions can undergo slow disproportionation, which can lead to a decrease in the selectivity of the reagent.[4] Due to its pyrophoric nature and sensitivity to air and moisture, all manipulations of this compound should be carried out using standard air-free techniques.

Hydroboration Reactions: The Cornerstone of this compound's Utility

The primary application of this compound in organic synthesis is as a highly regioselective hydroborating agent. Its significant steric bulk directs the boron atom to add to the less sterically hindered carbon atom of a carbon-carbon multiple bond. This "anti-Markovnikov" addition is a hallmark of hydroboration reactions in general, but it is particularly pronounced with bulky boranes like this compound.

A key transformation enabled by this compound is the hydroboration-oxidation of terminal alkynes to produce aldehydes.[1] The initial hydroboration step yields a vinylborane intermediate. Subsequent oxidation of this intermediate, typically with alkaline hydrogen peroxide (H₂O₂/NaOH), replaces the boron-carbon bond with a hydroxyl group, forming an enol. This enol then rapidly tautomerizes to the more stable aldehyde.[1] This two-step sequence provides a powerful method for the anti-Markovnikov hydration of terminal alkynes.

Experimental Protocols

In-situ Preparation of a 0.5 M Solution of this compound in THF

This protocol describes the preparation of approximately 200 mL of a 0.5 M solution of this compound, suitable for immediate use in subsequent reactions.

Materials:

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

2-Methyl-2-butene (2 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Three-necked round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Thermometer

-

Inert gas (Nitrogen or Argon) supply

-

Ice-salt bath

Procedure:

-

A 500-mL, three-necked flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen.

-

The flask is cooled to 0 °C in an ice-salt bath.

-

100 mL of a 1 M solution of borane-tetrahydrofuran complex is charged into the flask via cannula or a dry syringe.

-

100 mL of a 2 M solution of 2-methyl-2-butene in THF is transferred to the addition funnel.

-

The 2-methyl-2-butene solution is added dropwise to the stirred borane solution while maintaining the internal temperature between -10 °C and 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours to ensure the complete formation of this compound.

-

The resulting ~0.5 M solution of this compound is now ready for use.

Note: The concentration of the prepared this compound solution can be determined by measuring the volume of hydrogen gas evolved upon quenching an aliquot with a protic solvent like ethanol.[4]

Hydroboration-Oxidation of a Terminal Alkyne to an Aldehyde

This protocol provides a general procedure for the conversion of a terminal alkyne to the corresponding aldehyde using the in-situ prepared this compound solution.

Materials:

-

Terminal alkyne

-

0.5 M solution of this compound in THF (prepared as in 3.1)

-

Sodium hydroxide (3 M aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To the freshly prepared solution of this compound (0.1 mole) at 0 °C is added a solution of the terminal alkyne (0.1 mole) in anhydrous THF dropwise, ensuring the temperature remains below 10 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The flask is cooled in an ice bath, and 34 mL of 3 M aqueous sodium hydroxide solution is carefully added.

-

34 mL of 30% hydrogen peroxide is then added dropwise, maintaining the temperature below 30 °C.

-

After the addition is complete, the mixture is stirred at room temperature for 1 hour.

-

The reaction mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated brine solution, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde.

-

The crude product can be purified by distillation or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹¹B NMR: As a tri-coordinate dialkylborane, this compound is expected to exhibit a broad signal in the downfield region of the ¹¹B NMR spectrum, characteristic of such species. Upon dimerization to form the hydride-bridged species, a significant upfield shift would be expected. The ¹¹B NMR spectrum would also show coupling to the bridging and terminal protons.

-

¹H NMR: The ¹H NMR spectrum would be complex due to the presence of multiple, diastereotopic protons in the siamyl groups. One would expect to see a series of multiplets corresponding to the methine and methyl protons of the 1,2-dimethylpropyl fragments. The hydride proton would likely appear as a broad signal, further complicated by coupling to the ¹¹B nucleus (I=3/2 for ¹¹B).

-

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the different carbon atoms within the siamyl groups. The chemical shifts would be in the aliphatic region, and their specific values would be influenced by their proximity to the boron atom.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by C-H stretching and bending vibrations from the alkyl groups. A key feature for the dimeric form would be the presence of a strong absorption band corresponding to the B-H-B bridging bond, typically observed in the range of 1500-1600 cm⁻¹. The terminal B-H stretching vibration, if present in a monomeric form, would appear at a higher frequency.

Signaling Pathways and Experimental Workflows

The primary "pathway" involving this compound is the synthetic route of hydroboration-oxidation. The logical flow of this process is depicted below.

Figure 1: Workflow for the synthesis of aldehydes from terminal alkynes using this compound.

Conclusion

This compound is a valuable and highly selective reagent in organic synthesis. Its sterically demanding nature allows for precise control over the regiochemical outcome of hydroboration reactions, making it an indispensable tool for the synthesis of aldehydes from terminal alkynes and for the selective functionalization of terminal alkenes. A thorough understanding of its physical properties, preparation, and handling is crucial for its effective and safe utilization in the research and development of new chemical entities. While detailed spectroscopic data for the pure compound remains elusive in common databases, its chemical behavior and reactivity are well-established, solidifying its position in the synthetic organic chemist's toolkit.

References

Disiamylborane: A Sterically Hindered Organoborane Reagent for Precision in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disiamylborane, a sterically hindered dialkylborane, has established itself as a valuable reagent in organic synthesis, renowned for its high degree of regio- and chemoselectivity in hydroboration reactions. Its bulky nature allows for precise control over the addition of boron and hydrogen across double and triple bonds, making it an indispensable tool for the synthesis of complex molecules in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of this compound, including its preparation, properties, and applications, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Introduction to this compound

This compound, abbreviated as Sia₂BH, is an organoborane with the chemical formula [(CH₃)₂CHCH(CH₃)]₂BH. The "siamyl" designation is a contraction of "sec-isoamyl," referring to the 1,2-dimethylpropyl group. The two bulky siamyl groups attached to the boron atom are the source of its significant steric hindrance, which in turn governs its reactivity and selectivity.[1] In solution, this compound exists as a dimer, with two boron atoms bridged by two hydride ions.[2]

Core Properties:

-

Structure: A dialkylborane with two bulky 1,2-dimethylpropyl (siamyl) groups.

-

Formula: C₁₀H₂₃B

-

Appearance: Colorless solid or solution in THF.

-

Reactivity: Highly reactive towards unhindered alkenes and alkynes; sensitive to air and moisture.[3]

-

Key Feature: High steric hindrance leading to exceptional regioselectivity and chemoselectivity.

Preparation of this compound

This compound is typically prepared in situ by the hydroboration of two equivalents of 2-methyl-2-butene with one equivalent of borane (BH₃), usually from a borane-tetrahydrofuran (BH₃·THF) complex.[4][5] The reaction is driven by the steric bulk of the alkene, which prevents the formation of the trialkylborane.

Experimental Protocol: Preparation of this compound in THF

This protocol describes the in-situ preparation of a 0.5 M solution of this compound in tetrahydrofuran (THF).

Materials:

-

Borane-tetrahydrofuran complex (1.0 M solution in THF)

-

2-Methyl-2-butene

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Dry glassware (three-necked round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen/argon inlet, and a septum.

-

Flush the entire apparatus with dry nitrogen or argon to ensure an inert atmosphere.

-

Via syringe, introduce 100 mL of a 1.0 M solution of borane-tetrahydrofuran complex into the flask.

-

Cool the flask to 0 °C using an ice bath.

-

In the dropping funnel, prepare a solution of 15.4 g (0.22 mol) of 2-methyl-2-butene in 40 mL of anhydrous THF.

-

Add the 2-methyl-2-butene solution dropwise to the stirred borane solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2 hours to ensure the complete formation of this compound.[6]

-

The resulting solution of this compound is ready for immediate use in subsequent reactions. Due to its limited stability, it should be used promptly and stored at 0 °C for no more than a few hours.[2]

Hydroboration-Oxidation Reactions

The primary application of this compound is in the hydroboration-oxidation of alkenes and alkynes. This two-step process effectively achieves the anti-Markovnikov hydration of a double or triple bond.

Hydroboration of Alkenes

This compound exhibits exceptional regioselectivity in the hydroboration of terminal alkenes, adding the boron atom to the terminal carbon with high fidelity. This is a direct consequence of its steric bulk, which favors approach to the less hindered end of the double bond. The subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, yielding the corresponding primary alcohol.[6][7]

Regioselectivity Data:

The following table compares the regioselectivity of different borane reagents in the hydroboration of 1-hexene.

| Borane Reagent | % Anti-Markovnikov Product (1-hexanol) | % Markovnikov Product (2-hexanol) | Reference |

| Borane (BH₃) | ~94% | ~6% | [6] |

| This compound (Sia₂BH) | >99% | <1% | [6] |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | >99% | <1% | [8] |

Experimental Protocol: Hydroboration-Oxidation of 1-Octene to 1-Octanol

This protocol details the hydroboration of 1-octene with in-situ prepared this compound, followed by oxidation to yield 1-octanol.

Materials:

-

This compound solution (prepared as described in Section 2)

-

1-Octene

-

Anhydrous tetrahydrofuran (THF)

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reaction, work-up, and purification

Procedure:

Part A: Hydroboration

-

To the freshly prepared solution of this compound (from Section 2) at 0 °C, add a solution of 11.2 g (0.10 mol) of 1-octene in 20 mL of anhydrous THF dropwise over 30 minutes. Maintain the temperature below 20 °C.[6]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional hour.[6]

Part B: Oxidation

-

Cool the reaction mixture to 0 °C with an ice bath.

-

Slowly add 34 mL of 3 M NaOH solution, keeping the temperature below 20 °C.

-

Carefully add 36 mL of 30% H₂O₂ solution dropwise, ensuring the temperature does not exceed 35 °C.[6] An exothermic reaction will occur.

-

After the addition is complete, stir the mixture at room temperature for at least one hour to ensure complete oxidation.

Part C: Work-up and Purification

-

Pour the reaction mixture into a separatory funnel containing 100 mL of water.

-

Separate the organic layer. Extract the aqueous layer with two 50 mL portions of diethyl ether.

-

Combine the organic layers and wash with three 50 mL portions of saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude 1-octanol can be purified by distillation.

References

- 1. Illustrated Glossary of Organic Chemistry - this compound [chem.ucla.edu]

- 2. Hydroboration - Wikipedia [en.wikipedia.org]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. This compound adds only once to alkynes by virtue of its two bul... | Study Prep in Pearson+ [pearson.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Untitled Document [ursula.chem.yale.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

The Decisive Role of Sterics: A Technical Guide to the Regioselectivity of Disiamylborane

For Researchers, Scientists, and Drug Development Professionals

Disiamylborane (Sia₂BH), a sterically hindered dialkylborane, is a highly selective hydroborating agent of significant utility in organic synthesis. Its remarkable ability to discriminate between different olefinic environments is fundamental to its application in the synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth exploration of the theoretical principles governing the regioselectivity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanistic concepts.

Core Principles: The Predominance of Steric Hindrance

The regioselectivity of hydroboration reactions is primarily governed by a combination of steric and electronic effects. In the case of this compound, its bulky nature, arising from the two secondary isoamyl (siamyl) groups, makes steric factors the overwhelming determinant of the reaction's outcome.

The hydroboration reaction proceeds through a concerted, four-membered transition state in which the boron and hydrogen atoms add across the double bond simultaneously.[1] this compound, with its large steric profile, preferentially approaches the less sterically encumbered carbon atom of a double bond. This directs the boron atom to the less substituted position, leading to the characteristic anti-Markovnikov addition product upon subsequent oxidation.

While electronic effects inherent to the substrate play a role, particularly in the absence of significant steric differentiation, they are often overshadowed by the substantial steric demands of the this compound reagent.

Quantitative Analysis of Regioselectivity

The high degree of regioselectivity achieved with this compound is evident in the hydroboration of terminal alkenes. While hydroboration with borane (BH₃) typically yields a mixture of products, this compound significantly enhances the preference for the terminal, anti-Markovnikov product.

| Substrate | Reagent | Ratio of Anti-Markovnikov to Markovnikov Product | Reference |

| Terminal Alkene (general) | This compound | 97 : 3 | [2] |

| 1-Octene | This compound | >99 : 1 |

The enhanced selectivity is a direct consequence of the steric repulsion between the bulky siamyl groups of the reagent and the alkyl substituent of the terminal alkene in the transition state leading to the Markovnikov product.

Electronic Effects: A Secondary but Significant Influence

While steric effects are paramount for this compound, it is crucial for a comprehensive understanding to consider the electronic factors that influence hydroboration regioselectivity, especially with less sterically demanding boranes. Studies on the hydroboration of substituted styrenes with borane provide valuable insights into these electronic influences. In the transition state, there is a partial positive charge development on the more substituted carbon of the double bond. Therefore, electron-donating groups on the aromatic ring can stabilize this partial positive charge, favoring the placement of the boron on the less substituted carbon (anti-Markovnikov). Conversely, electron-withdrawing groups can destabilize this positive charge, leading to a decrease in the regioselectivity.

The following table, derived from studies with borane, illustrates the impact of substituents on the regioselectivity in the hydroboration of styrenes. While the absolute values would differ with the more sterically demanding this compound, the trends are instructive.

| Substituted Styrene | % of Boron Addition at the α-carbon (Markovnikov) |

| p-OCH₃ | 9 |

| Styrene | 20 |

| p-Cl | 35 |

This data demonstrates that electron-donating groups (like methoxy) decrease the amount of Markovnikov addition, enhancing the anti-Markovnikov selectivity. In contrast, electron-withdrawing groups (like chloro) increase the proportion of the Markovnikov product.

Visualizing the Theoretical Principles

The logical relationships governing the regioselectivity of this compound can be visualized as a decision-making process where steric factors are the primary filter.

Caption: Dominance of steric effects in directing regioselectivity.

The concerted mechanism of hydroboration, highlighting the four-membered transition state, is crucial to understanding the simultaneous bond formation and breaking.

Caption: The concerted four-membered transition state.

Experimental Protocol: Hydroboration-Oxidation of 1-Octene with this compound

This protocol details the in situ preparation of this compound and its subsequent reaction with a terminal alkene, followed by oxidation to the corresponding primary alcohol.

Materials:

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

2-Methyl-2-butene

-

1-Octene

-

Anhydrous tetrahydrofuran (THF)

-

3 N Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂)

-

Ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

Nitrogen gas supply

-

Dry glassware (three-necked round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

Part A: Preparation of this compound

-

Assemble a dry 500-mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, a condenser fitted with a nitrogen inlet, and a stopper.

-

Flush the apparatus thoroughly with dry nitrogen.

-

Under a positive pressure of nitrogen, charge the flask with 55 mL (55 mmol) of a 1.0 M solution of borane in THF.

-

Cool the flask in an ice bath.

-

Prepare a solution of 8.5 mL (110 mmol) of 2-methyl-2-butene in 20 mL of anhydrous THF and place it in the dropping funnel.

-

Add the 2-methyl-2-butene solution dropwise to the stirred borane solution over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and continue stirring for 2 hours at room temperature to ensure the complete formation of this compound.

Part B: Hydroboration of 1-Octene

-

Cool the freshly prepared this compound solution in an ice bath.

-

Add a solution of 11.2 g (100 mmol) of 1-octene in 20 mL of anhydrous THF to the dropping funnel.

-

Add the 1-octene solution dropwise to the stirred this compound solution over 30 minutes, keeping the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture for 1 hour at room temperature.

Part C: Oxidation of the Organoborane

-

Cool the reaction mixture in an ice bath.

-

Carefully add 34 mL of 3 N sodium hydroxide solution to the flask.

-

Slowly add 34 mL of 30% hydrogen peroxide solution dropwise, ensuring the temperature is maintained between 30-50 °C. The addition is exothermic.

-

After the addition is complete, remove the ice bath and stir the mixture for 1 hour at room temperature.

Part D: Work-up and Isolation

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the aqueous and organic layers. Extract the aqueous layer with two 50-mL portions of ether.

-

Combine the organic layers and wash with 50 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation to yield 1-octanol. The forerun will contain 3-methyl-2-butanol from the siamyl groups.

Conclusion

The regioselectivity of this compound in hydroboration reactions is a powerful tool in modern organic synthesis, enabling the reliable and predictable formation of anti-Markovnikov alcohols from alkenes. The core principle underpinning this selectivity is the pronounced steric hindrance of the this compound reagent, which dictates the geometry of the transition state and overwhelmingly favors the addition of the boron atom to the less substituted carbon of a double bond. While electronic effects can modulate this selectivity, their influence is generally minor in the face of the dominant steric demands of this compound. A thorough understanding of these principles is essential for researchers and professionals in drug development for the strategic design of synthetic routes to complex molecular targets.

References

The Role of Disiamylborane in Anti-Markovnikov Addition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of disiamylborane (Sia₂BH), a sterically hindered dialkylborane, and its pivotal role in directing the anti-Markovnikov hydroboration-oxidation of alkenes and alkynes. This reaction is a cornerstone of modern organic synthesis, enabling the regioselective formation of alcohols and aldehydes, which are critical intermediates in the development of pharmaceutical agents.

Introduction: Overcoming Markovnikov's Rule

The addition of protic acids to unsymmetrical alkenes typically follows Markovnikov's rule, where the proton adds to the carbon atom that already bears the greater number of hydrogen atoms. However, the hydroboration-oxidation reaction provides a powerful synthetic tool to achieve the opposite regioselectivity, yielding the anti-Markovnikov product. This is accomplished through the use of a borane reagent, which adds across the double bond, followed by an oxidation step.

While simple borane (BH₃) can effect this transformation, its lack of significant steric bulk can lead to mixtures of regioisomers, particularly with more substituted alkenes. To enhance the regioselectivity, sterically hindered boranes have been developed, with this compound being a prominent and highly effective example.

The Decisive Role of Steric Hindrance: The this compound Advantage

This compound, with the IUPAC name bis(1,2-dimethylpropyl)borane, is prepared by the hydroboration of two equivalents of 2-methyl-2-butene with one equivalent of borane.[1][2] The two bulky "siamyl" (secondary-isoamyl) groups create a sterically demanding environment around the boron-hydrogen bond.[2] This steric bulk is the primary determinant of its high regioselectivity.

During the hydroboration of a terminal alkene, the boron atom preferentially adds to the less sterically hindered terminal carbon atom, placing the hydrogen atom on the more substituted internal carbon.[3] This orientation minimizes steric repulsion between the bulky siamyl groups and the substituents on the alkene. The subsequent oxidation of the resulting organoborane replaces the boron atom with a hydroxyl group, leading to the formation of a primary alcohol with high fidelity.[4][5]

Quantitative Analysis of Regioselectivity

The enhanced regioselectivity of this compound compared to borane (BH₃) and its comparison with another common bulky borane, 9-borabicyclo[3.3.1]nonane (9-BBN), is evident in the hydroboration of various alkenes. The following tables summarize the quantitative data on the percentage of the anti-Markovnikov product (boron addition to the less substituted carbon).

Table 1: Regioselectivity in the Hydroboration of Terminal Alkenes

| Alkene | Hydroborating Agent | % Anti-Markovnikov Addition | Reference |

| 1-Hexene | Borane (BH₃) | 94% | [6] |

| 1-Hexene | This compound (Sia₂BH) | 99% | [6] |

| 1-Hexene | 9-BBN | >99.9% | [6] |

Table 2: Regioselectivity in the Hydroboration of an Internally Substituted Alkene

| Alkene | Hydroborating Agent | % Boron Addition to C-2 | % Boron Addition to C-3 | Reference |

| cis-4-Methyl-2-pentene | Borane (BH₃) | 57% | 43% | [6] |

| cis-4-Methyl-2-pentene | This compound (Sia₂BH) | 97% | 3% | [6] |

| cis-4-Methyl-2-pentene | 9-BBN | 99.8% | 0.2% | [6] |

Reaction Mechanism and Experimental Workflow

The hydroboration-oxidation reaction is a two-step process. The first step, hydroboration, involves the syn-addition of the B-H bond across the alkene's pi-bond through a concerted, four-membered transition state.[1][4] The second step is the oxidation of the trialkylborane intermediate, typically with alkaline hydrogen peroxide, to yield the corresponding alcohol.[2]

Figure 1: Mechanism of Anti-Markovnikov Hydroboration-Oxidation.

A generalized workflow for this synthetic procedure is outlined below.

Figure 2: Experimental Workflow for Hydroboration-Oxidation.

Detailed Experimental Protocol: Hydroboration-Oxidation of 1-Octene

The following protocol is a representative example for the synthesis of 1-octanol from 1-octene using this compound.

Materials:

-

1-Octene

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

2-Methyl-2-butene

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (3 M aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Nitrogen gas atmosphere

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

Part A: Preparation of this compound

-

A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a 1 M solution of borane-THF.

-

The flask is cooled to 0°C in an ice bath.

-

A solution of 2-methyl-2-butene (2.0 equivalents) in anhydrous THF is added dropwise to the stirred borane solution, maintaining the temperature below 5°C.

-

After the addition is complete, the mixture is stirred for an additional 2 hours at 0°C to ensure the complete formation of this compound.

Part B: Hydroboration of 1-Octene

-

A solution of 1-octene (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared this compound solution at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

Part C: Oxidation and Workup

-

The flask is cooled to 0°C, and 3 M aqueous sodium hydroxide is slowly added, followed by the careful, dropwise addition of 30% hydrogen peroxide. The temperature should be maintained below 30°C.

-

The mixture is stirred at room temperature for at least 1 hour.

-

The aqueous layer is saturated with sodium chloride, and the mixture is transferred to a separatory funnel.

-

The product is extracted with diethyl ether (3x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude 1-octanol can be purified by distillation or column chromatography.

Logical Basis for Regioselectivity

The high fidelity of anti-Markovnikov addition with this compound is a direct consequence of its steric profile.

Figure 3: Steric Control of Regioselectivity.

Conclusion

This compound is a highly effective and selective reagent for the anti-Markovnikov hydroboration of alkenes and alkynes. Its significant steric bulk directs the boron atom to the less substituted carbon of the double or triple bond with exceptional fidelity, leading to the formation of primary alcohols and aldehydes, respectively, upon oxidation. This predictable and high-yielding transformation makes this compound an invaluable tool in the synthesis of complex organic molecules, particularly in the context of pharmaceutical research and development where precise control of stereochemistry and regiochemistry is paramount.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. archive.cbts.edu - Mechanism Of Hydroboration Oxidation Reaction [archive.cbts.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Fundamental Reactivity of Disiamylborane with Alkenes and Alkynes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disiamylborane (Sia₂BH), a sterically hindered dialkylborane, serves as a highly selective reagent in the hydroboration of alkenes and alkynes. Its bulky nature is pivotal in controlling regioselectivity and preventing undesirable side reactions, making it an indispensable tool in modern organic synthesis. This guide provides a comprehensive overview of the fundamental reactivity of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Principles of Reactivity

The hydroboration reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. In the case of this compound, the reaction proceeds via a concerted, four-membered transition state. The addition is stereospecifically syn, meaning the boron and hydrogen atoms add to the same face of the π-system.

Regioselectivity: The Anti-Markovnikov Rule

This compound exhibits exceptional regioselectivity, predominantly adding the boron atom to the less sterically hindered carbon of the double or triple bond. This "anti-Markovnikov" addition is a hallmark of hydroboration and is particularly pronounced with bulky boranes like this compound. Subsequent oxidation of the resulting organoborane replaces the boron atom with a hydroxyl group, yielding the anti-Markovnikov alcohol from an alkene, or an enol from an alkyne which tautomerizes to an aldehyde or ketone.[1][2][3] The steric bulk of the two siamyl (3-methyl-2-butyl) groups directs the boron atom away from the more substituted carbon, thus ensuring high regioselectivity.

Chemoselectivity: Alkenes vs. Alkynes

This compound demonstrates notable chemoselectivity, generally reacting faster with less sterically hindered alkenes and alkynes. Terminal alkenes are more reactive than internal alkenes, and alkynes can also be selectively hydroborated. The bulky nature of this compound is particularly advantageous in the hydroboration of terminal alkynes, as it effectively prevents the second hydroboration of the initially formed vinylborane, thus allowing for the clean synthesis of aldehydes after oxidation.[4][5]

Quantitative Reactivity Data

The selectivity of this compound in the hydroboration of various unsaturated hydrocarbons is summarized below. The data highlights the superior regioselectivity of this compound compared to borane (BH₃) and its comparability to another hindered borane, 9-borabicyclo[3.3.1]nonane (9-BBN).

| Alkene | Reagent | Product Distribution (%) |

| 1-ol | ||

| 1-Hexene | BH₃ | 94 |

| Sia₂BH | 99 | |

| 9-BBN | >99.9 | |

| Styrene | BH₃ | 80 |

| Sia₂BH | 98 | |

| 9-BBN | 98.5 | |

| cis-4-Methyl-2-pentene | BH₃ | 57 (as 4-methyl-2-ol) |

| Sia₂BH | 97 (as 4-methyl-2-ol) | |

| 9-BBN | >99 (as 4-methyl-2-ol) |

Data sourced from "Hydroboration and Organic Synthesis".[6]

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and experimental workflows associated with the use of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

Methodological & Application

Application Note and Protocol: In Situ Preparation of Disiamylborane (Sia₂BH)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Disiamylborane, abbreviated as Sia₂BH, is a sterically hindered dialkylborane that serves as a highly selective hydroborating agent in organic synthesis.[1] Its significant steric bulk allows for the regioselective hydroboration of terminal alkenes and alkynes, typically with anti-Markovnikov selectivity exceeding 99% for terminal alkenes.[1][2] This high selectivity makes it an invaluable reagent for converting terminal olefins into primary alcohols and terminal alkynes into aldehydes, avoiding the formation of isomeric byproducts that can occur with less hindered boranes.[3][4][5] Due to its limited stability, this compound is not typically isolated or stored; instead, it is freshly prepared in situ for immediate use.[6][7] This protocol details the step-by-step procedure for the reliable in situ preparation of a 0.5 M solution of this compound in tetrahydrofuran (THF).

Experimental Protocol

1. Materials and Equipment:

| Materials | Equipment |

| Borane-tetrahydrofuran complex (1.0 M in THF) | Oven-dried, three-necked round-bottom flask (250 mL or 500 mL) |

| 2-Methyl-2-butene (≥99%) | Magnetic stir bar |

| Anhydrous Tetrahydrofuran (THF) | Addition funnel (125 mL) |

| Ice | Thermometer or thermocouple probe |

| Sodium chloride (for ice-salt bath) | Condenser |

| Nitrogen or Argon gas supply | Syringes and needles |

| Septa | |

| Schlenk line or inert gas manifold with bubbler |

2. Reagent Preparation and Stoichiometry:

The reaction involves the hydroboration of two equivalents of 2-methyl-2-butene with one equivalent of borane (BH₃).[4][6][8] The following table outlines the quantities required for the preparation of approximately 200 mL of a 0.5 M this compound solution.

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Volume (mL) | Concentration (M) | Notes |

| Borane-THF complex | N/A | 0.10 | 100 | 1.0 in THF | Handle under inert atmosphere.[7] |

| 2-Methyl-2-butene | 70.13 | 0.20 | 22.8 | Neat | Prepare a 2.0 M solution in anhydrous THF. |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | N/A | 77.2 | N/A | To dissolve 2-methyl-2-butene. |

| Total 2-Methyl-2-butene solution | N/A | 0.20 | 100 | 2.0 in THF | Solution to be placed in the addition funnel.[7] |

3. Step-by-Step Procedure:

This procedure is adapted from established methods for the in situ preparation of this compound.[3][6][7]

Step 1: Apparatus Setup

-

Assemble a dry, 500-mL, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, an addition funnel, and a condenser connected to a nitrogen or argon inlet with an oil bubbler.[3][7]

-

Flame-dry the entire apparatus under a stream of inert gas or oven-dry all glassware and assemble it while hot, allowing it to cool under a positive pressure of inert gas. This ensures all components are free of moisture.

Step 2: Reaction Assembly

-

Once the apparatus is cool, charge the reaction flask with 100 mL (0.10 mol) of 1.0 M borane-THF solution via syringe through the septum.[7]

-

Prepare the alkene solution by adding 22.8 mL (0.20 mol) of 2-methyl-2-butene to 77.2 mL of anhydrous THF to make a total of 100 mL of a 2.0 M solution.

-

Transfer this 2-methyl-2-butene solution to the addition funnel.[7]

Step 3: Reaction Execution

-

Cool the reaction flask containing the borane solution to 0°C using an ice-water bath. For more stringent temperature control, an ice-salt bath can be used to maintain a temperature between -10°C and 0°C.[7]

-

Begin stirring the borane solution.

-

Add the 2-methyl-2-butene solution dropwise from the addition funnel to the stirred borane solution over a period of approximately 30 minutes.[3][6] It is crucial to maintain the internal reaction temperature at or below 0°C during the addition.

-

After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 2 hours to ensure the complete formation of this compound.[6][7]

Step 4: Product Handling

-

The resulting ~0.5 M solution of this compound in THF is now ready for immediate use in subsequent reactions.

-

It is strongly recommended to use the reagent within one week of preparation, storing it at 0°C under an inert atmosphere during this period, as it can undergo slow disproportionation which reduces its selectivity.[7]

4. Summary of Reaction Parameters:

| Parameter | Value | Reference |

| Stoichiometry | 2:1 (2-Methyl-2-butene : BH₃) | [4][6][8] |

| Temperature | 0°C (maintained between -10°C to 0°C) | [7] |

| Addition Time | ~30 minutes | [3] |

| Post-Addition Stir Time | 2 hours | [6][7] |

| Final Concentration | ~0.5 M in THF | [7] |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the in situ synthesis of this compound.

References

- 1. This compound Reagent [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Illustrated Glossary of Organic Chemistry - this compound [chem.ucla.edu]

Application Notes and Protocols for the Selective Hydroboration of Terminal Alkenes using Disiamylborane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroboration-oxidation is a powerful two-step organic reaction that converts alkenes into alcohols. The use of sterically hindered boranes, such as disiamylborane (Sia₂BH), allows for the highly selective hydroboration of less sterically hindered double bonds, particularly terminal alkenes. This selectivity is crucial in complex molecule synthesis, where chemoselectivity is paramount. This compound, prepared from 2-methyl-2-butene and borane, exhibits exceptional regioselectivity, adding the boron atom to the terminal carbon of a 1-alkene, which upon oxidation, yields the corresponding primary alcohol.[1] This anti-Markovnikov addition provides a complementary method to acid-catalyzed hydration or oxymercuration-demercuration for the synthesis of alcohols.

Due to its steric bulk, this compound reacts much faster with terminal alkenes than with internal alkenes, making it an ideal reagent for the selective functionalization of molecules containing multiple double bonds.[2] However, this compound is thermally unstable and must be prepared fresh for use.[2][3]

Key Features of this compound in Hydroboration

-

High Regioselectivity: In the hydroboration of terminal alkenes, this compound directs the boron atom to the terminal carbon with approximately 99% selectivity, leading to the formation of primary alcohols after oxidation.[1]

-

Chemoselectivity: this compound selectively hydroborates terminal alkenes in the presence of more substituted (internal) alkenes.[2][4]

-

Stereospecificity: The hydroboration reaction proceeds via a syn-addition of the hydrogen and boron atoms across the double bond.[5] The subsequent oxidation step occurs with retention of stereochemistry.[6]

-

Reaction Conditions: The hydroboration is typically carried out at low temperatures (around 0°C) in an inert solvent such as tetrahydrofuran (THF). The organoborane intermediate is then oxidized in situ using aqueous sodium hydroxide and hydrogen peroxide.

Quantitative Data: Relative Rates of Hydroboration

The selectivity of this compound is evident from the significant differences in reaction rates with alkenes of varying substitution patterns. The following table summarizes the relative reactivity of various olefins towards hydroboration with this compound.

| Alkene | Structure | Relative Reactivity (1-Hexene = 100) |

| 1-Hexene | CH₃(CH₂)₃CH=CH₂ | 100 |

| 1-Octene | CH₃(CH₂)₅CH=CH₂ | 108 |

| 3-Methyl-1-butene | (CH₃)₂CHCH=CH₂ | 57 |

| 3,3-Dimethyl-1-butene | (CH₃)₃CCH=CH₂ | 4.7 |

| cis-2-Butene | CH₃CH=CHCH₃ (cis) | 2.3 |

| trans-2-Butene | CH₃CH=CHCH₃ (trans) | 0.4 |

| Cyclohexene | c-C₆H₁₀ | 0.03 |

Data sourced from competitive reaction studies.[7]

Experimental Protocols

Protocol 1: Preparation of this compound (Sia₂BH)

This protocol describes the in situ preparation of a ~0.5 M solution of this compound in tetrahydrofuran (THF).

Materials:

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

-

2-Methyl-2-butene, 2.0 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Dry, nitrogen-flushed glassware

-

Ice bath

Procedure:

-

Set up a dry, 500 mL three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the entire apparatus is under a positive pressure of nitrogen.

-

To the flask, add 100 mL of 1.0 M BH₃·THF solution (0.1 mole).[3]

-

Cool the flask in an ice bath to 0°C.

-

Slowly add 100 mL of 2.0 M 2-methyl-2-butene in THF (0.2 mole) to the stirred BH₃·THF solution over a period of 30 minutes, maintaining the temperature at 0°C.[1][3]

-

After the addition is complete, continue stirring the mixture at 0°C for an additional 2 hours to ensure the complete formation of this compound.[1]

-

The resulting ~0.5 M solution of this compound is used directly in the subsequent hydroboration step. It is recommended to use the freshly prepared reagent within one week when stored at 0°C under anhydrous conditions.[3]

Caption: Preparation of this compound.

Protocol 2: Selective Hydroboration-Oxidation of 1-Octene

This protocol details the hydroboration of a terminal alkene, 1-octene, using the freshly prepared this compound solution, followed by oxidation to yield 1-octanol.

Materials:

-

Freshly prepared ~0.5 M this compound solution in THF (from Protocol 1)

-

1-Octene

-

Anhydrous tetrahydrofuran (THF)

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂)

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dry, nitrogen-flushed glassware

-

Ice bath

Procedure:

Part A: Hydroboration

-

To the stirred solution of this compound (~0.1 mole) from Protocol 1, maintained at 0°C under nitrogen, add a solution of 11.2 g (0.1 mole) of 1-octene in 20 mL of anhydrous THF over a 30-minute period.[1]

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 1 hour to ensure the hydroboration is complete.[1]

Part B: Oxidation

-

Cool the reaction mixture back down to below 10°C with an ice bath.

-

Slowly and carefully add 34 mL of 3 M NaOH solution to the stirred mixture.[1]

-

Following the base addition, add 36 mL of 30% H₂O₂ dropwise, ensuring the reaction temperature is maintained between 30-35°C.[1] Caution: The addition of hydrogen peroxide is exothermic.

-

Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1.5 hours.[1]

Part C: Work-up and Isolation

-

Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with 100 mL of diethyl ether.

-

Combine the organic layers and wash with four 100 mL portions of water, followed by one wash with saturated brine solution.[1]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude 1-octanol can be purified by fractional distillation to yield the pure product.

Caption: Hydroboration-Oxidation Workflow.

Reaction Mechanism

The hydroboration of an alkene is a concerted reaction where the boron and hydrogen atoms add across the double bond simultaneously in a four-membered transition state. The boron atom, being the electrophilic center, adds to the less substituted carbon atom, while the hydride is delivered to the more substituted carbon. This regioselectivity is primarily driven by steric factors, especially with a bulky reagent like this compound, and to a lesser extent by electronic factors.

Caption: Hydroboration Reaction Mechanism.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Hydroboration - Wikipedia [en.wikipedia.org]